

comparative analysis of lactalbumin from different species

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A Comparative Guide to Lactalbumin Across Species

Lactalbumin, a major whey protein found in the milk of most mammals, plays a crucial role in lactose synthesis within the mammary gland.[1][2] It is a small, acidic, globular protein rich in essential amino acids, making it a significant component of infant nutrition and a subject of interest for drug development and functional food applications.[2][3][4] This guide provides a comparative analysis of α -lactalbumin from different species, focusing on its physicochemical properties, structural differences, and biological activities, supported by experimental data and detailed methodologies.

Comparative Analysis of α-Lactalbumin Properties

The properties of α -lactalbumin, including its concentration in milk, amino acid composition, and thermal stability, vary significantly across different species. These differences influence the protein's biological function and technological applications. Human and bovine α -lactalbumins are the most studied, sharing approximately 74% sequence homology.[2] However, key distinctions in their structure affect properties like molten globule stability, with the α -subdomain of human α -lactalbumin being notably more stable than its bovine counterpart.[1][5] Camel milk is unique in that α -lactalbumin is the major whey protein, as β -lactoglobulin is absent.[6]

The following table summarizes key quantitative data for α -lactalbumin from several species.



Property	Human	Bovine	Goat	Camel	Horse
Concentratio n in Milk (g/L)	2.44 (average)[1]	~1.2 (3.5% of total protein) [2]	N/A	2.1 - 5.0[7]	N/A
Amino Acid Residues	123[8]	123[8]	123	123[9]	123[10]
Molecular Weight (Da)	~14,178	~14,175	~14,154	~14,430[9]	~14,214[10]
Sequence Identity to Human α-LA	100%	~74%[2]	High	69.1%[7]	High
Thermal Denaturation Temp (°C)	N/A	58.6 - 61.5[11]	N/A	N/A	N/A
Calcium Binding Sites	Conserved[8]	Conserved[8]	Conserved[8]	Conserved[9]	Conserved[1 0]

N/A: Data not readily available in the provided search results.

Biological Activity and Functional Differences

The structural variations of α -lactalbumin among species influence their digestive properties and biological activities. For instance, human α -lactalbumin exhibits lower gastric digestibility compared to bovine and goat α -LA but is more completely digested in the intestine, releasing more small peptides and amino acids.[3] The binding of calcium is crucial for the stability of α -lactalbumin; its removal leads to a partially unfolded "molten globule" state, which reduces thermal stability but can increase digestibility.[3][8][12]

Furthermore, certain forms of human and bovine apo- α -lactalbumin, when bound to specific fatty acids, can induce apoptosis in tumor cells, highlighting its potential in cancer therapy.[4] Peptidic fragments of α -lactalbumin have also been shown to possess bactericidal activity.[2] [4]



Experimental Protocols

The isolation and characterization of **lactalbumin** involve a series of biochemical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of α -Lactalbumin from Milk Whey

This protocol describes a common multi-step process for purifying α -lactalbumin from whey, the liquid remaining after casein precipitation from milk.[13][14][15]

Objective: To isolate α -lactalbumin from other whey proteins like β -lactoglobulin and bovine serum albumin.

Materials:

- Raw milk or whey protein concentrate
- · Hydrochloric acid (HCI) or Acetic Acid for pH adjustment
- · Ammonium sulfate
- Tris-HCl buffer (e.g., 0.05 M, pH 8.5)
- Sodium chloride (NaCl)
- Anion-exchange chromatography column (e.g., DEAE-Sepharose)
- Centrifuge
- Chromatography system (e.g., FPLC)

Methodology:

• Casein Precipitation: Adjust the pH of skim milk to its isoelectric point (pH 4.6) using HCl or acetic acid to precipitate casein proteins. Centrifuge the mixture to separate the casein pellet from the soluble whey supernatant.[14]



- Ammonium Sulfate Precipitation (Salting Out): Add ammonium sulfate to the whey supernatant to a concentration of 50% saturation. This step precipitates a fraction containing both α-lactalbumin and β-lactoglobulin.[13] Centrifuge to collect the precipitated proteins.
- Redissolving and Dialysis: Resuspend the protein pellet in a suitable buffer (e.g., Tris-HCl)
 and dialyze extensively against the same buffer to remove excess salt.
- Anion-Exchange Chromatography: Load the dialyzed protein solution onto a DEAE-Sepharose anion-exchange column pre-equilibrated with the starting buffer. Elute the bound proteins using a linear gradient of increasing NaCl concentration (e.g., 0 to 1 M) in the buffer.
 α-Lactalbumin and β-lactoglobulin will elute at different salt concentrations due to their different isoelectric points, allowing for their separation.[13]
- Fraction Analysis: Collect the eluted fractions and analyze them using SDS-PAGE and UV-Vis spectrophotometry (at 280 nm) to identify and pool the fractions containing pure αlactalbumin.

Characterization by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to assess the purity and determine the apparent molecular weight of the isolated protein fractions.[10][14]

Objective: To verify the purity of isolated α -lactalbumin and estimate its molecular weight.

Materials:

- Purified α-lactalbumin fractions
- Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)
- Precast or hand-cast polyacrylamide gels (e.g., 15%)
- SDS-PAGE running buffer
- · Molecular weight standards
- Coomassie Brilliant Blue or silver stain



Electrophoresis apparatus and power supply

Methodology:

- Sample Preparation: Mix the protein samples with an equal volume of 2x Laemmli sample buffer. Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
- Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.
- Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.
- Staining and Visualization: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to remove background staining.
- Analysis: A pure sample of α-**lactalbumin** should show a single band at approximately 14.2 kDa.[10] Compare the migration of the sample band to the molecular weight standards to confirm its size.

Analysis by Mass Spectrometry

Mass spectrometry (MS) is employed for precise molecular weight determination and sequence verification. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can identify and quantify α -lactalbumin even in complex mixtures like infant formula.[16][17]

Objective: To confirm the identity and precise molecular mass of the purified α -lactalbumin.

Materials:

- Purified α-lactalbumin sample
- Trypsin (for peptide mass fingerprinting)
- Urea and dithiothreitol (DTT) for denaturation and reduction
- Iodoacetamide for alkylation



- LC-MS system (e.g., UPLC coupled to a tandem mass spectrometer)
- Solvents for liquid chromatography (e.g., acetonitrile, water with formic acid)

Methodology:

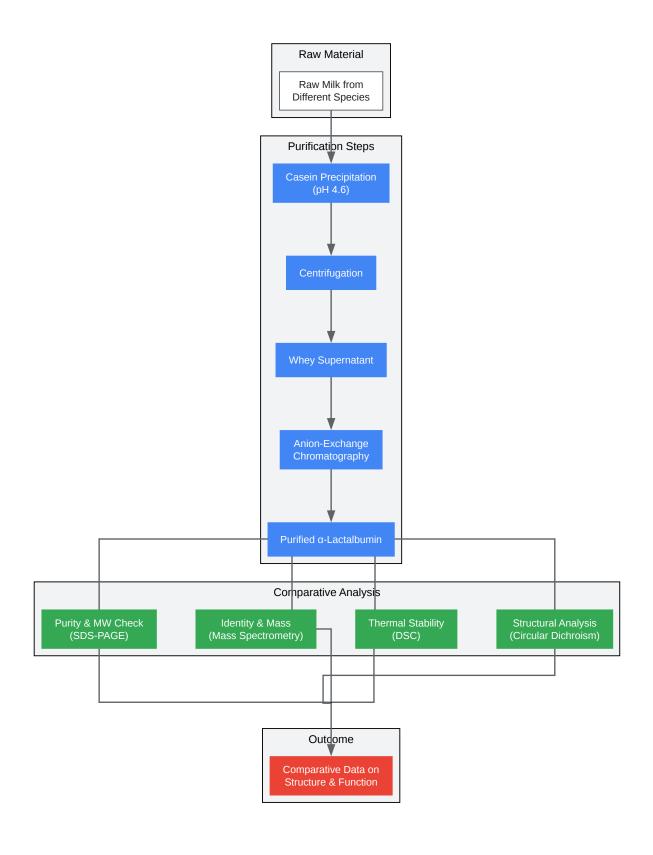
- Sample Preparation (for Peptide Analysis):
 - Denature the protein sample in a buffer containing urea.
 - Reduce the disulfide bonds using DTT.
 - Alkylate the resulting free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
 - Digest the protein into smaller peptides overnight using trypsin, which cleaves specifically at lysine and arginine residues.
- LC-MS Analysis:
 - Inject the peptide mixture into a reverse-phase UPLC column.
 - Separate the peptides using a gradient of increasing acetonitrile concentration.
 - Elute the peptides directly into the mass spectrometer.
- Data Acquisition and Analysis:
 - The mass spectrometer acquires mass-to-charge (m/z) data for the eluting peptides (MS1 scan).
 - For tandem MS (MS/MS), selected peptides are fragmented, and the m/z of the fragments are measured (MS2 scan).
 - The resulting peptide masses and fragment patterns are matched against a protein sequence database to confirm the identity of α-lactalbumin.[17] The intact mass of the protein can also be determined by analyzing the undigested protein.[18][19]



Visualized Experimental Workflow

The following diagram illustrates the general workflow for the purification and comparative analysis of α -lactalbumin.





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Workflow for lactalbumin purification and analysis.



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